molecular formula C11H11NO4 B1309233 Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate CAS No. 866038-49-5

Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate

Cat. No.: B1309233
CAS No.: 866038-49-5
M. Wt: 221.21 g/mol
InChI Key: BSLHZQGTOQQCMK-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound is defined by its molecular formula C₁₁H₁₁NO₄ and molecular weight of 221.21 grams per mole. The International Union of Pure and Applied Chemistry systematic name, methyl 2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetate, accurately describes the structural connectivity and functional group positioning within the molecule. The compound features a benzoxazinone core structure that consists of a benzene ring fused to a six-membered oxazine ring containing both nitrogen and oxygen heteroatoms.

The structural representation through Simplified Molecular Input Line Entry System notation reveals the molecular connectivity as COC(=O)CC1=CC2=C(C=C1)OCC(=O)N2, which systematically describes the ester functionality attached to the six-position of the benzoxazine scaffold. The International Chemical Identifier provides additional structural precision with the designation InChI=1S/C11H11NO4/c1-15-11(14)5-7-2-3-9-8(4-7)12-10(13)6-16-9/h2-4H,5-6H2,1H3,(H,12,13), ensuring unambiguous molecular identification across chemical databases.

The benzoxazinone scaffold represents a privileged structure in heterocyclic chemistry, with the core framework exhibiting significant versatility for structural modifications. The acetate ester substituent at the six-position provides additional functionality that can participate in various chemical transformations while maintaining the integrity of the benzoxazine ring system. This positional substitution pattern distinguishes the compound from other benzoxazinone derivatives and contributes to its unique chemical and physical properties.

Property Value Reference
Molecular Formula C₁₁H₁₁NO₄
Molecular Weight 221.21 g/mol
PubChem Compound Identifier 3785484
Chemical Abstracts Service Number 866038-49-5
International Chemical Identifier Key BSLHZQGTOQQCMK-UHFFFAOYSA-N

Crystallographic and Spectroscopic Validation of Core Benzoxazinone Scaffold

Crystallographic investigations of benzoxazinone derivatives have provided fundamental insights into the structural parameters that govern molecular geometry and intermolecular interactions within this compound class. The crystal structure analysis of related 1,2-bis(6-bromo-3,4-dihydro-2H-benz[e]oxazin compounds has revealed that the oxazinic ring adopts a half-chair conformation, which represents the energetically preferred geometry for six-membered heterocyclic rings containing both nitrogen and oxygen atoms. The crystallographic data demonstrates that these compounds crystallize in monoclinic space groups with specific unit cell parameters that reflect the molecular packing arrangements influenced by weak intermolecular hydrogen bonding interactions.

The spectroscopic characterization of benzoxazinone compounds has been extensively documented through multiple analytical techniques. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic chemical shifts observed for the aromatic protons, the methylene protons adjacent to the ester functionality, and the diagnostic signals corresponding to the oxazine ring system. The parent benzoxazinone compound 2H-1,4-Benzoxazin-3(4H)-one exhibits a melting point range of 173-175 degrees Celsius and demonstrates solubility in methanol at concentrations up to 25 milligrams per milliliter.

Thermodynamic studies of the benzoxazinone core structure have revealed important energetic parameters that influence molecular stability and reactivity. Calorimetric measurements have determined the standard molar enthalpy of sublimation for 2H-1,4-benzoxazin-3(4H)-one to be 106.4 ± 3.0 kilojoules per mole, while the enthalpy of fusion has been measured at 22.8 kilojoules per mole at a temperature of 445.6 Kelvin. These thermodynamic properties provide crucial information about the intermolecular forces operating within the solid state and the energy requirements for phase transitions.

Spectroscopic Parameter Value/Characteristic Reference
Melting Point Range 173-175°C
Methanol Solubility 25 mg/mL
Enthalpy of Sublimation 106.4 ± 3.0 kJ/mol
Enthalpy of Fusion 22.8 kJ/mol
Crystal System Monoclinic

Comparative Analysis of Tautomeric Forms and Conformational Stability

The structural dynamics of benzoxazinone compounds encompass complex tautomeric equilibria that significantly influence their chemical behavior and biological activity profiles. Research investigations have demonstrated that benzoxazinone derivatives can exist in multiple tautomeric forms, with the equilibrium distribution between these forms being dependent on solvent conditions, temperature, and molecular substitution patterns. The ring-chain tautomerism observed in these systems involves the interconversion between the cyclic benzoxazinone form and an open-chain quinone methide intermediate, which exhibits distinct reactivity characteristics.

Computational studies have provided detailed insights into the tautomerization energies and conformational preferences of benzoxazinone systems. The evaluation of different tautomeric forms through density functional theory calculations has revealed that the cyclic form typically represents the thermodynamically favored structure under standard conditions. However, the energy barriers for tautomeric interconversion are sufficiently low to allow for dynamic equilibria that can be influenced by environmental factors and molecular interactions.

The conformational analysis of the benzoxazine ring system reveals that the six-membered heterocyclic ring adopts a half-chair conformation as the preferred geometry, which minimizes steric interactions while maintaining optimal overlap of the heteroatom lone pairs with the aromatic π-system. This conformational preference is consistent across various substituted benzoxazinone derivatives and represents a fundamental structural characteristic of this heterocyclic framework.

The stability of different tautomeric forms has been experimentally validated through nuclear magnetic resonance spectroscopy studies conducted in various deuterated solvents. These investigations have demonstrated that the dominant tautomeric form can vary significantly depending on the solvent environment, with polar protic solvents generally favoring the cyclic benzoxazinone structure, while less polar environments may stabilize alternative tautomeric arrangements. The implications of these tautomeric equilibria extend beyond fundamental structural considerations to encompass practical aspects of chemical synthesis, purification, and storage of benzoxazinone compounds.

Tautomeric Form Relative Stability Solvent Dependence Reference
Cyclic Benzoxazinone Thermodynamically Favored Polar Protic Solvents
Open-Chain Quinone Methide Kinetically Accessible Non-polar Environments
Ring-Chain Equilibrium Dynamic Exchange Temperature Dependent

Properties

IUPAC Name

methyl 2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-11(14)5-7-2-3-9-8(4-7)12-10(13)6-16-9/h2-4H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLHZQGTOQQCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)OCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396378
Record name Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866038-49-5
Record name Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Precursors

  • 2-Aminophenol derivatives are commonly used as starting materials to build the benzoxazine ring.
  • Methyl chloroacetate or similar alkylating agents are employed to introduce the methyl acetate side chain.
  • Bases such as potassium carbonate are used to facilitate nucleophilic substitution reactions.
  • Solvents like ketones or alcohols (e.g., ethanol) are chosen based on solubility and reaction compatibility.

Representative Synthetic Procedure

A representative synthesis adapted from related benzoxazine derivatives and structurally similar compounds involves:

Step Reagents & Conditions Description
1 2-Aminophenol + methyl chloroacetate, K2CO3, ketone solvent, reflux 48 h Nucleophilic substitution to form the benzoxazine ring with methyl acetate side chain
2 Filtration to remove salts Removal of inorganic byproducts
3 Concentration under reduced pressure Solvent removal to isolate crude product
4 Purification by silica gel chromatography (eluent: dichloromethane/diethyl ether 9:1) Isolation of pure this compound
5 Crystallization by solvent evaporation Obtaining crystalline product for characterization

This method is analogous to the synthesis of methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate, where potassium carbonate acts as a base to promote alkylation with methyl chloroacetate under reflux conditions.

Reaction Conditions and Optimization

  • Temperature: Reflux temperatures (~80-100 °C) are typically used to drive the cyclization and alkylation reactions to completion.
  • Reaction Time: Extended reflux (24-48 hours) ensures full conversion.
  • Solvent Choice: Ketone solvents (e.g., acetone) or ethanol are preferred for their ability to dissolve reactants and facilitate reaction kinetics.
  • Purification: Silica gel chromatography with non-polar to moderately polar eluents effectively separates the product from impurities.

Alternative Synthetic Routes

  • Some methods start from pre-formed benzoxazinone intermediates, which are then alkylated with methyl acetate derivatives under basic conditions.
  • Hydrogenation or reduction steps may be included if the benzoxazine ring requires saturation at specific positions.
  • Advanced synthetic protocols may employ autoclave reactors under nitrogen atmosphere to control pressure and oxygen sensitivity, improving yield and purity.

Analytical Characterization

  • Chromatography: Silica gel column chromatography is standard for purification.
  • Spectroscopy: NMR, IR, and mass spectrometry confirm the structure and purity.
  • Crystallography: X-ray diffraction studies validate the molecular conformation and ring structure.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Starting materials 2-Aminophenol derivatives, methyl chloroacetate High purity reagents recommended
Base Potassium carbonate (K2CO3) Facilitates nucleophilic substitution
Solvent Ketone (acetone), ethanol Solubility and reaction medium
Temperature Reflux (~80-100 °C) Ensures reaction completion
Reaction time 24-48 hours Longer times improve yield
Purification method Silica gel chromatography Dichloromethane/diethyl ether (9:1)
Product isolation Crystallization by solvent evaporation Yields crystalline pure compound

Research Findings and Considerations

  • The preparation methods emphasize the importance of controlling reaction conditions to avoid side reactions such as hydrolysis or polymerization.
  • The benzoxazine ring system is sensitive to moisture and oxygen; inert atmosphere techniques may be beneficial.
  • The methyl acetate substituent can be modified post-synthesis for further functionalization in medicinal chemistry applications.
  • Current research explores optimizing yields and scalability for industrial applications, including continuous flow synthesis and greener solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Mechanism of Action

The mechanism of action of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide Derivatives

A patent (Publication Date: 2019-10-04) describes N-{2-(piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide , a positional isomer where the acetamide group is at the 7-position instead of the 6-position. Key differences include:

  • Biological Activity : The 7-substituted derivative exhibits potent ROR-gamma modulation, critical for treating autoimmune diseases like arthritis and asthma, whereas 6-substituted analogs may prioritize metabolic stability due to steric shielding of the ester group .
  • Synthetic Routes : The 7-position requires regioselective coupling techniques, whereas 6-substitution is more accessible via nucleophilic aromatic substitution (e.g., as seen in ’s methods for benzo-1,4-oxathiins) .
Table 1: Positional Isomer Comparison
Property 6-Substituted Ester (Target Compound) 7-Substituted Acetamide (Patent Compound)
Substituent Position 6 7
Functional Group Ester (-COOCH3) Acetamide (-CONH2)
Primary Application Pharmaceutical intermediate ROR-gamma modulator (Autoimmune therapy)
Synthetic Complexity Moderate High (Regioselective coupling required)

Functional Group Variation: Methyl [(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetate

This compound (CymitQuimica, 2025) replaces the acetamide’s methylene bridge with an ether (-O-) linkage. Differences include:

  • Reactivity : The ether group reduces electron-withdrawing effects compared to the ester, altering nucleophilic attack susceptibility.
  • Solubility : The ether derivative shows higher hydrophilicity, making it preferable for aqueous-phase reactions .

Heterocyclic Core Modification: Benzo-1,4-Oxathiins

describes 6-methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine , where the oxazine oxygen is replaced with sulfur. Key contrasts:

  • Electronic Effects : Sulfur’s lower electronegativity increases electron density in the ring, enhancing susceptibility to electrophilic substitution.

Agrochemically Modified Analogs: Flumioxazin

Flumioxazin () incorporates a 7-fluoro and 4-propynyl group on the benzoxazine core. Notable distinctions:

  • Bioactivity : The fluorine atom enhances herbicidal activity via increased membrane permeability, while the propynyl group stabilizes interactions with plant acetolactate synthase .
  • Stability: Fluorination reduces metabolic degradation, extending environmental persistence compared to the non-halogenated target compound.
Table 2: Substituent Impact on Bioactivity
Compound Key Substituents Application
Target Compound 6-Ester Pharmaceutical intermediate
Flumioxazin 7-Fluoro, 4-propynyl Herbicide
Patent Compound () 7-Acetamide, piperidinyl-phenyl Autoimmune therapy

Conformational Analysis via Ring Puckering Coordinates

’s generalized puckering coordinates highlight how substituents influence the benzoxazine ring’s non-planarity. For example:

  • The 3-oxo group induces a boat conformation (amplitude ~0.5 Å), while 6-substituents like esters may exacerbate puckering due to steric clashes.
  • Sulfur-containing analogs (e.g., benzoxathiins) exhibit larger puckering amplitudes (~0.7 Å), altering binding pocket compatibility .

Biological Activity

Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₁NO₄
  • Molecular Weight : 221.21 g/mol
  • Melting Point : 128–130 °C
  • CAS Number : 866038-49-5

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

This compound has also been investigated for its anticancer properties. It has been reported to inhibit human topoisomerase I, an enzyme critical for DNA replication and transcription. Inhibition of this enzyme can lead to cancer cell death.

Compound IC50 (μM)
Methyl benzoxazine derivative8.34 (catalytic inhibitor)
Ethyl derivative0.0006 (topoisomerase poison)

The most effective derivatives showed a strong potential to act as topoisomerase poisons, surpassing known chemotherapeutics like camptothecin .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Topoisomerase Inhibition : The compound interferes with the activity of topoisomerase I by preventing enzyme-substrate binding.
  • Antimicrobial Action : The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or function.

Study on Antimicrobial Activity

In a controlled study, this compound was tested against a panel of bacterial and fungal pathogens. Results demonstrated that the compound had a broad spectrum of activity with low MIC values indicating high potency .

Study on Anticancer Effects

A separate study focused on the anticancer effects of this compound involved cell line assays where various concentrations were tested against human cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations .

Q & A

What are the established synthetic methodologies for Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate, and how do they compare in terms of yield and scalability?

Basic Research Question
The compound is commonly synthesized via one-pot condensation of aldehydes/ketones with o-aminobenzyl alcohol derivatives, as described by Shridhar et al. (1985). This method offers moderate yields (60–75%) and is scalable for gram-scale production . Alternatively, biocatalytic routes using Novozyme®-435 in THF have been employed for enantioselective deacetylation, achieving >90% enantiomeric excess (ee) for related benzoxazinone derivatives. However, this method requires optimization for chemoselectivity to avoid side reactions at the aromatic carboxylic acid group .

How can enantiomeric purity be ensured during the synthesis of benzoxazinone derivatives, and what analytical techniques validate stereochemical outcomes?

Advanced Research Question
Enantioselective synthesis can be achieved using lipase-catalyzed deacetylation (e.g., Novozyme®-435), which selectively deprotects ester groups derived from alcoholic hydroxy moieties while preserving aromatic esters. Chiral HPLC or polarimetry should be employed to determine ee values, with corroboration via 1H NMR^1\text{H NMR} using chiral shift reagents. For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) is recommended, as demonstrated in studies analyzing ring puckering coordinates and conformational stability .

What structural features of this compound influence its biological activity as a ROR-γ modulator?

Advanced Research Question
The 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core is critical for binding to the ROR-γ ligand-binding domain (LBD). Substituents at the 6-position (e.g., methyl acetate groups) enhance hydrophobic interactions, as shown in patent data for derivatives like N-{2-(piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide. Molecular docking and in vitro luciferase assays (e.g., using HEK293 cells transfected with ROR-γ plasmids) are standard for evaluating potency .

How can conformational flexibility of the benzoxazinone ring system be quantified, and what computational tools are recommended?

Advanced Research Question
Conformational analysis requires ring puckering coordinates (Cremer-Pople parameters) derived from crystallographic data. For example, the six-membered benzoxazinone ring exhibits a boat conformation in SCXRD studies, with puckering amplitudes (QQ) of 0.5–0.7 Å. Software like SHELXL or Mercury can visualize and quantify these parameters, while DFT calculations (e.g., B3LYP/6-31G*) predict energy barriers for pseudorotation .

What strategies resolve contradictions in spectroscopic data (e.g., 1H NMR^1\text{H NMR}1H NMR splitting patterns) for benzoxazinone derivatives?

Basic Research Question
Discrepancies in splitting patterns often arise from dynamic exchange processes (e.g., keto-enol tautomerism). Variable-temperature 1H NMR^1\text{H NMR} (VT-NMR) can identify slow exchange regimes, while 13C NMR^{13}\text{C NMR} and 2D-COSY/HMBC clarify coupling networks. For ambiguous cases, SCXRD provides definitive structural assignments, as seen in studies of 2-(3,6-dimethyl-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)-2-oxoethyl acetate .

What pharmacological assays are suitable for evaluating the antiproliferative activity of benzoxazinone derivatives?

Advanced Research Question
Standard assays include MTT or SRB cell viability tests in cancer cell lines (e.g., MCF-7, A549). For this compound derivatives, reductive amination protocols (e.g., using NaBH3_3CN) generate analogs for SAR studies. IC50_{50} values should be cross-validated with flow cytometry to assess apoptosis (Annexin V/PI staining) .

How can impurities in synthesized batches be identified and minimized?

Basic Research Question
Use HPLC-MS to detect common impurities like unreacted o-aminobenzyl alcohol or acetylated byproducts. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., from ethanol/water) improves purity to >95%. For chiral impurities, preparative chiral HPLC with amylose-based columns is effective .

What are the key considerations for designing stable formulations of benzoxazinone derivatives in preclinical studies?

Advanced Research Question
Stability hinges on pH control (buffer systems at pH 6–7) and protection from light (due to the conjugated oxazinone system). Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life. Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines is recommended .

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